4-(Diethylamino)benzophenone
CAS No.: 18127-87-2
Cat. No.: VC21052986
Molecular Formula: C17H19NO
Molecular Weight: 253.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18127-87-2 |
---|---|
Molecular Formula | C17H19NO |
Molecular Weight | 253.34 g/mol |
IUPAC Name | [4-(diethylamino)phenyl]-phenylmethanone |
Standard InChI | InChI=1S/C17H19NO/c1-3-18(4-2)16-12-10-15(11-13-16)17(19)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
Standard InChI Key | IDLJKTNBZKSHIY-UHFFFAOYSA-N |
SMILES | CCN(CC)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
4-(Diethylamino)benzophenone (CAS: 18127-87-2) is an organic compound with the molecular formula (C₂H₅)₂NC₆H₄COC₆H₅ and a molecular weight of 253.34 g/mol . The structure consists of two benzene rings connected by a carbonyl group, with one benzene ring substituted with a diethylamino group at the para position.
Physical Properties
Property | Value | Source |
---|---|---|
Physical Appearance | White to light yellow solid | |
Melting Point | 75-79°C | |
Molecular Weight | 253.34 g/mol | |
Solubility | Insoluble in water, soluble in organic solvents | |
PubChem ID | 24869042 |
The compound features a carbonyl group (C=O) that serves as a chromophore, contributing to its ability to absorb ultraviolet light. This property is particularly significant in its applications as a photoinitiator and UV filter.
Synthesis and Preparation Methods
The synthesis of 4-(Diethylamino)benzophenone typically involves the reaction of benzoyl chloride with N,N-diethylaniline through a Friedel-Crafts acylation reaction . This reaction path is similar to the synthesis routes used for related benzophenone derivatives.
Laboratory Synthesis Route
The laboratory preparation generally follows these steps:
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Reaction of benzoyl chloride with N,N-diethylaniline in the presence of a Lewis acid catalyst (typically aluminum chloride)
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Purification through recrystallization from ethanol or other suitable solvents
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Characterization using spectroscopic methods such as NMR, IR, and mass spectrometry
Spectroscopic Characteristics
Spectroscopic analysis plays a crucial role in the identification and characterization of 4-(Diethylamino)benzophenone. Although specific spectral data for this compound is limited in the search results, its spectroscopic profile can be partially inferred from related benzophenone derivatives.
UV-Visible Spectroscopy
Benzophenone derivatives, including 4-(Diethylamino)benzophenone, exhibit characteristic absorption in the UV-Visible range, which contributes to their applications as UV filters and photoinitiators. The diethylamino substituent typically causes a bathochromic shift (red shift) in the absorption maximum compared to unsubstituted benzophenone .
Applications in Research and Industry
Photoinitiator Applications
Similar to other benzophenone derivatives, 4-(Diethylamino)benzophenone likely functions as a photoinitiator in various polymerization reactions. When exposed to UV light, the compound can generate free radicals through hydrogen abstraction, initiating polymerization reactions .
UV Filter Applications
The structure of 4-(Diethylamino)benzophenone suggests its potential use as a UV filter in sunscreen and cosmetic formulations. Benzophenone derivatives are widely used in sunscreen products due to their ability to absorb in both UVA and UVB ranges .
Application | Mechanism | Potential Use |
---|---|---|
Photoinitiator | Radical generation via hydrogen abstraction | Polymerization of acrylates and methacrylates |
UV Filtration | Absorption of UVA/UVB radiation | Sunscreen formulations |
Chemical Intermediate | Various organic reactions | Synthesis of dyes and other compounds |
Comparison with Related Benzophenone Derivatives
Comparison with 4-(Dimethylamino)benzophenone
4-(Dimethylamino)benzophenone (CAS: 530-44-9) is a structural analog of 4-(Diethylamino)benzophenone with dimethylamino instead of diethylamino substituents. Both compounds share similar applications, but the difference in alkyl chain length on the amino group affects properties such as solubility, melting point, and UV absorption characteristics .
Comparison with 4,4'-Bis(diethylamino)benzophenone
4,4'-Bis(diethylamino)benzophenone (Michler's ethyl ketone, CAS: 90-93-7) differs from 4-(Diethylamino)benzophenone by having diethylamino groups at both para positions of the benzene rings. This structural difference significantly impacts the compound's photochemical properties and applications :
Property | 4-(Diethylamino)benzophenone | 4,4'-Bis(diethylamino)benzophenone |
---|---|---|
Molecular Weight | 253.34 g/mol | 324.5 g/mol |
Structure | One diethylamino group | Two diethylamino groups |
UV Absorption | Lower wavelength maximum | Higher wavelength maximum (λₘₐₓ = 365 nm) |
Photobleaching Rate | Not well documented | Fast rate during irradiation |
4,4'-Bis(diethylamino)benzophenone demonstrates complete photoinitiating capabilities due to containing both ketone and amine functional groups in its structure . It photobleaches rapidly during irradiation, allowing deeper light penetration, though its photoinitiation efficiency (rate of polymerization per photon absorption rate) is relatively low .
Role in Polymerization Processes
Based on studies of similar compounds, 4-(Diethylamino)benzophenone likely plays a role in photopolymerization processes. When it absorbs UV light, it can promote the polymerization of various monomers, particularly acrylates and methacrylates.
Mechanism of Action
The mechanism of action for 4-(Diethylamino)benzophenone in photopolymerization likely involves:
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Absorption of UV radiation
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Excitation to a triplet state
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Hydrogen abstraction from donor molecules
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Generation of free radicals that initiate polymerization
This mechanism is similar to that of other benzophenone derivatives used as photoinitiators .
Research Findings and Future Directions
While specific research on 4-(Diethylamino)benzophenone is limited in the provided search results, its structural similarity to other benzophenone derivatives suggests several potential research directions:
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Optimization of its performance as a photoinitiator in various polymer systems
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Investigation of its effectiveness as a UV filter in sunscreen formulations
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Exploration of its potential applications in imaging technologies, similar to how 4,4'-Bis(diethylamino)benzophenone has been used in matrix-assisted laser desorption/ionization (MALDI) for tissue imaging
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Assessment of its endocrine disrupting potential, as other benzophenone derivatives have been evaluated for such effects
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